![molecular formula C11H12ClF2NO2 B2360254 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide CAS No. 793727-80-7](/img/structure/B2360254.png)
2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide
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Overview
Description
“2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide” is a chemical compound with the CAS Number: 793727-80-7 . It has a molecular weight of 263.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide” is C11H12ClF2NO2 . The InChI Code is 1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16) .Physical And Chemical Properties Analysis
“2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide” is a powder that is stored at room temperature . It has a molecular weight of 263.67 .Scientific Research Applications
Antibacterial Activity
2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide: has been investigated for its antibacterial properties. While specific studies on this compound are limited, related derivatives have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria . Further research could explore its potential as a novel antibacterial agent.
Antifungal Activity
Although the mentioned compound itself hasn’t been extensively studied for antifungal activity, it’s essential to consider related analogs. For instance, researchers have synthesized derivatives of 2-chloro-N-phenyl acetamide and evaluated their antifungal potential. While these specific compounds didn’t exhibit antifungal activity, exploring variations of the structure might yield promising results .
Anti-Cancer Properties
While not directly studied for cancer treatment, similar acetamide derivatives have been investigated for their anti-cancer effects. For instance, the synthesis of 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives demonstrated potential anti-cancer activity against breast, cervical, and lung adenocarcinoma cell lines . Further exploration of related compounds could reveal novel anti-cancer agents.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
Without knowledge of its primary targets and mode of action, it is challenging to predict its potential effects .
properties
IUPAC Name |
2-chloro-N-[2-[2-(difluoromethoxy)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPBXGGVEYGLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CCl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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